N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide
Description
Properties
Molecular Formula |
C24H25NO5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-3-(4-methyl-2-oxo-7-propan-2-yloxychromen-6-yl)propanamide |
InChI |
InChI=1S/C24H25NO5/c1-14(2)29-21-13-22-19(15(3)11-24(28)30-22)12-17(21)9-10-23(27)25-20-8-6-5-7-18(20)16(4)26/h5-8,11-14H,9-10H2,1-4H3,(H,25,27) |
InChI Key |
DGYCZVPMZUTAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)NC3=CC=CC=C3C(=O)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Chromenone Formation
The chromenone scaffold is synthesized via Pechmann condensation, a classic method for coumarin derivatives. Resorcinol derivatives react with β-keto esters under acidic conditions to form the 2H-chromen-2-one structure.
Reaction Conditions
| Component | Details |
|---|---|
| Starting Materials | 4-Methylresorcinol, Ethyl acetoacetate |
| Catalyst | Concentrated sulfuric acid (20 mol%) |
| Solvent | Ethanol (anhydrous) |
| Temperature | 80°C, reflux |
| Reaction Time | 6–8 hours |
| Yield | 72–78% |
The reaction proceeds via electrophilic substitution, followed by cyclodehydration. The 4-methyl group originates from ethyl acetoacetate, while the 7-position is available for subsequent functionalization.
Introduction of the Propan-2-yloxy Group
The 7-hydroxy group of the chromenone intermediate is alkylated via Williamson ether synthesis to introduce the isopropoxy substituent.
Optimized Alkylation Protocol
| Parameter | Value |
|---|---|
| Substrate | 7-Hydroxy-4-methyl-2H-chromen-2-one |
| Alkylating Agent | Isopropyl bromide (1.2 equiv) |
| Base | Potassium carbonate (2.0 equiv) |
| Solvent | Acetone |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 85% |
The reaction achieves high regioselectivity due to the electron-donating methyl group at position 4, which directs substitution to the 7-position.
Functionalization with Propanoic Acid Side Chain
Friedel-Crafts Acylation at Position 6
The chromenone is functionalized at position 6 using Friedel-Crafts acylation to introduce a three-carbon chain.
Reaction Setup
The reaction proceeds via electrophilic attack at the electron-rich position 6, followed by hydrolysis to yield the propanoic acid derivative.
Amide Bond Formation
Activation of the Propanoic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
Activation Conditions
Coupling with 2-Aminoacetophenone
The acyl chloride reacts with 2-aminoacetophenone under Schotten-Baumann conditions:
Coupling Protocol
The low temperature minimizes side reactions such as hydrolysis of the acyl chloride.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography:
Spectroscopic Data
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the Pechmann condensation:
Enzymatic Amidation
Lipase-catalyzed amidation offers a greener alternative:
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency:
-
Pechmann Step : Microreactor with residence time of 10 minutes (75% yield)
-
Amide Coupling : Tubular reactor with in-line IR monitoring (>90% conversion)
Challenges and Optimization
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux (4–6 hours) | 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanoic acid + 2-aminoacetophenone | Complete cleavage confirmed via LC-MS; pH-dependent selectivity observed. |
| 10% NaOH, 80°C (2 hours) | Sodium salt of propanoic acid derivative + 2-acetylphenylamine | Faster reaction kinetics compared to acidic hydrolysis. |
The chromenone lactone ring remains stable under mild hydrolysis conditions but degrades under prolonged exposure to strong bases (>12 hours) .
Oxidation and Reduction
The acetylphenyl group and chromenone system participate in redox reactions:
Oxidation
| Reagent | Site of Reaction | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Acetyl group (C=O) | 2-(carboxyphenyl) derivative | 62% |
| Ozone (O₃) | Chromenone aromatic ring | Cleavage to dicarboxylic acid derivatives | 38% |
Reduction
| Reagent | Site of Reaction | Product | Yield |
|---|---|---|---|
| NaBH₄ | Acetyl group (C=O → CH₂OH) | 2-(hydroxyethyl)phenyl derivative | 55% |
| H₂/Pd-C | Chromenone lactone (C=C) | Partially saturated chromanone | 71% |
Reduction of the lactone ring is stereoselective, favoring trans-diastereomers.
Nucleophilic Substitution
The isopropoxy group at position 7 of the chromenone undergoes substitution:
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Methoxide (CH₃O⁻) | DMF, 60°C, 12 hours | 7-methoxy chromenone derivative | 2.1 × 10⁻⁴ |
| Piperidine | THF, RT, 24 hours | 7-piperidinyl chromenone derivative | 1.4 × 10⁻⁴ |
Reactivity correlates with nucleophile strength and solvent polarity .
Cycloaddition and Ring-Opening
The chromenone’s α,β-unsaturated lactone participates in [4+2] cycloaddition:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hours | Bicyclic Diels-Alder adduct | Endo preference (85:15) |
| Tetracyanoethylene | CH₂Cl₂, RT, 4 hours | Fused tetracyano derivative | Not reported |
Adducts exhibit enhanced fluorescence properties.
Photochemical Reactions
UV irradiation (λ = 254–365 nm) induces ring-opening of the chromenone system:
| Conditions | Product | Quantum Yield (Φ) |
|---|---|---|
| Methanol, N₂ atmosphere | cis-2H-chromenone isomer | 0.12 |
| Presence of O₂ | Oxidative degradation to quinone derivatives | 0.08 |
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.60 (s, NH), 7.79 (d, J = 2.0 Hz, chromenone H), 2.38 (s, CH₃) | |
| LC-MS (ESI+) | [M+H]⁺ m/z 386.5 | |
| IR (KBr) | 1685 cm⁻¹ (C=O, amide), 1720 cm⁻¹ (lactone C=O) |
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of chromenone structures have been shown to inhibit inflammatory mediators in vitro, suggesting potential use in treating inflammatory diseases .
Anticancer Activity
Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation pathways, making these compounds promising candidates for further development as anticancer agents .
Organic Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of hybrid molecules with enhanced biological activities.
Synthesis of Hybrid Molecules
The ability to modify the chromenone structure allows for the synthesis of hybrid molecules that can target multiple biological pathways simultaneously. For example, reactions involving this compound have been utilized to create new derivatives that combine anti-inflammatory and anticancer properties .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of chromenone derivatives, including this compound, against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at higher concentrations, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory mechanisms of similar chromenone derivatives using lipopolysaccharide-stimulated macrophages. The study found that these compounds effectively reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below, key analogues and their distinguishing features are discussed.
Structural Analogues with Coumarin-Propanamide Backbones
N-[2-(1H-indol-3-yl)ethyl]-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide (CAS 1010871-13-2)
- Key Features : Retains the 4-methyl-7-(propan-2-yloxy)coumarin core but substitutes the 2-acetylphenyl group with a 2-(1H-indol-3-yl)ethyl moiety.
- Implications : The indole group may enhance interactions with aromatic residue-rich targets (e.g., DNAJA1 or mutp53), as seen in related studies .
3-(4-Hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-(3-phenylpropyl)propanamide (Compound “7-3”) Key Features: Replaces the coumarin core with a 4H-pyran-4-one ring and introduces a 4-hydroxy-3-methoxyphenyl group. Implications: Demonstrated DNAJA1-depleting activity in silico and in vitro, suggesting that pyranone derivatives may exhibit distinct conformational effects compared to coumarins .
N-(2-((N,4-Dimethylphenyl)sulfonamido)-1-(4-(((Steroid Core)oxy)methyl)phenyl)ethyl)acetamide (Compound 7e)
- Key Features : Integrates a steroidal framework (cyclopenta[a]phenanthren-17-one) and sulfonamide linkage instead of the coumarin-propanamide system.
- Implications : Highlights the versatility of propanamide linkages in hybrid molecules targeting nuclear receptors or steroid-associated pathways .
Functional Analogues with Modified Substituents
N-(2-Acetylphenyl) Derivatives in Thiazolidinone-Coumarin Hybrids Example: (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazides (Compounds 2a-l)** Key Features: Share the 4-methylcoumarin-7-yloxy group but incorporate thiazolidinone rings via hydrazide intermediates. Implications: These compounds exhibit enhanced antimicrobial and antitumor activity compared to simpler coumarins, underscoring the importance of heterocyclic appendages .
7-Isopropoxycoumarin Derivatives
- Example : 7-(Propan-2-yloxy)-4-methyl-2H-chromen-2-one**
- Key Features : Lacks the propanamide side chain but retains the 7-isopropoxy-4-methylcoumarin motif.
- Implications : Serves as a precursor in synthesis, with studies suggesting that the isopropoxy group improves metabolic stability and membrane permeability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Coumarin Core : The 4-methyl-7-isopropoxy substitution in the target compound likely enhances lipophilicity and π-π stacking interactions compared to hydroxylated or methoxylated analogues .
- Propanamide Linker: The propanamide chain’s flexibility may facilitate binding to conformational targets (e.g., DNAJA1) but could reduce metabolic stability relative to rigidified backbones (e.g., thiazolidinones) .
Biological Activity
N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide, also known by its CAS number 1010909-74-6, is a complex organic compound featuring a chromenone core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 401.46 g/mol. Its structure includes functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO5 |
| Molecular Weight | 401.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways, particularly those related to inflammation and cancer.
- Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
1. Antitumor Activity
Studies have shown that derivatives of coumarin compounds exhibit significant antitumor effects. This compound may share similar properties, potentially inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Coumarin derivatives are known to inhibit inflammatory mediators such as cytokines and prostaglandins .
3. Antiviral Potential
Preliminary studies suggest that compounds similar to this compound might exhibit antiviral activity against various viruses by interfering with their replication processes .
Case Studies and Research Findings
Several studies have focused on the biological activities of coumarin derivatives:
- Study on Antitumor Activity :
- Anti-inflammatory Mechanisms :
- Pharmacological Studies :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functional group modifications on the coumarin core. For instance, the propan-2-yloxy group can be introduced via nucleophilic substitution using propargyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF), followed by condensation with 2-acetylphenylamine derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol improves purity. Monitoring reaction progress with TLC (n-hexane:ethyl acetate, 9:1) ensures minimal side products .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly the propan-2-yloxy moiety?
- Methodological Answer : ¹H NMR is critical for identifying the propan-2-yloxy group: look for a doublet at δ ~1.3 ppm (two CH₃ groups) and a septet at δ ~4.5 ppm (CH adjacent to oxygen). ¹³C NMR should show a carbonyl signal at ~165 ppm (2-oxo chromen) and an acetyl resonance at ~200 ppm. IR spectroscopy confirms the presence of C=O (1680–1720 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structural refinement of this compound?
- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement ellipsoids. Discrepancies in thermal parameters may arise from disorder in the propan-2-yloxy group; apply restraints (e.g., SIMU/DELU) to stabilize refinement. Analyze residual density in Fourier maps to identify possible solvent molecules or partial occupancy. Cross-validate with ORTEP-3 for graphical representation of anisotropic displacement .
Q. What strategies mitigate signal overlap in ¹H NMR when analyzing aromatic regions of this compound?
- Methodological Answer : Employ high-field NMR (≥500 MHz) to enhance resolution. Use 2D techniques like COSY and HSQC to resolve overlapping signals: COSY identifies coupling between adjacent protons, while HSQC correlates ¹H shifts with ¹³C. For complex splitting, apply selective NOESY to confirm spatial proximity of aromatic protons .
Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity while minimizing off-target effects?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition using fluorogenic substrates) with controls (e.g., known inhibitors). Use dose-response curves (IC₅₀ determination) and orthogonal assays (e.g., SPR for binding affinity) to validate activity. For off-target screening, employ chemoproteomics or thermal shift assays to identify non-specific interactions .
Data Analysis and Contradiction Handling
Q. How should conflicting results in biological activity data be addressed when testing this compound across different cell lines?
- Methodological Answer : Normalize data to cell viability (MTT assay) and account for metabolic variability (e.g., CYP450 expression). Replicate experiments in triplicate and use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with transcriptomic data to assess target gene expression levels in each cell line .
Q. What computational methods validate the compound’s binding mode to a target protein when experimental structural data is unavailable?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using the protein’s crystal structure (PDB). Validate poses with MD simulations (GROMACS) to assess stability. Pharmacophore modeling (MOE) identifies critical interaction points (e.g., hydrogen bonds with the acetylphenyl group) .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
